molecular formula C10H13ClN2O2 B1386441 N-[Isobutyl]2-nitro-5-chloroaniline CAS No. 863605-17-8

N-[Isobutyl]2-nitro-5-chloroaniline

Cat. No. B1386441
M. Wt: 228.67 g/mol
InChI Key: VNXLUWQGTBFPSC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

“N-[Isobutyl]2-nitro-5-chloroaniline” is a yellow crystalline solid with moderate solubility in organic solvents . It is sensitive to light and heat .

Scientific Research Applications

Environmental Impact Studies

Research on the environmental impact of various compounds, including their degradation products and interaction with environmental elements, is crucial. For example, the study on the formation of bis(hydroxyalkyl)-N-nitrosamines as products of the nitrosation of spermidine by Hotchkiss, Scanlan, and Libbey (1977) provides insights into how specific chemical reactions in the environment can lead to the formation of potentially harmful substances. Such studies could be relevant for assessing the environmental behavior and impact of N-[Isobutyl]2-nitro-5-chloroaniline and its degradation products (Hotchkiss et al., 1977).

Analytical Chemistry and Detection Techniques

The development of analytical methods for detecting and quantifying chemical compounds is a key area of research. The work by Ulusoy, Ulusoy, Pleissner, and Eriksen (2016) on the nitrosation and analysis of amino acid derivatives by isocratic HPLC showcases the importance of developing robust analytical techniques. Such research could guide the development of methods for detecting and analyzing N-[Isobutyl]2-nitro-5-chloroaniline in various matrices (Ulusoy et al., 2016).

Polymer Science and Engineering

In the realm of polymer science, the study of specific functional groups and their incorporation into polymers for various applications is significant. Research like that conducted by Xia, Yin, Burke, and Stöver (2005) on the thermal response of narrow-disperse Poly(N-isopropylacrylamide) prepared by atom transfer radical polymerization could provide foundational knowledge for incorporating N-[Isobutyl]2-nitro-5-chloroaniline into polymers for specific applications, such as in drug delivery systems or smart materials (Xia et al., 2005).

Biochemical Applications

Exploring the biochemical interactions and potential therapeutic applications of chemical compounds forms a significant part of scientific research. Studies like those by Seo, Igarashi, Li, Martásek, Roman, Poulos, and Silverman (2007) on the design and synthesis of peptidomimetics as selective inhibitors of neuronal nitric oxide synthase could serve as a model for investigating the biochemical and therapeutic potential of N-[Isobutyl]2-nitro-5-chloroaniline, particularly if the compound exhibits relevant biological activity (Seo et al., 2007).

Safety And Hazards

“N-[Isobutyl]2-nitro-5-chloroaniline” is highly toxic to humans and the environment . It is fatal if swallowed, inhaled, or in contact with skin . Even prolonged or repeated exposure to this substance may cause damage to internal organs .

Future Directions

“N-[Isobutyl]2-nitro-5-chloroaniline” has shown promise in developing cancer therapeutics by targeting oncogenic miRNAs and inhibiting cell proliferation . Additionally, it has been utilized in the synthesis of potent inhibitors of HIV-1 replication, demonstrating its potential for significant advancements in medical treatments .

properties

IUPAC Name

5-chloro-N-(2-methylpropyl)-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c1-7(2)6-12-9-5-8(11)3-4-10(9)13(14)15/h3-5,7,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNXLUWQGTBFPSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Isobutyl]2-nitro-5-chloroaniline

Synthesis routes and methods

Procedure details

Add a solution of isobutylamine (14 mL, 0.138 mol), potassium carbonate (10.4 g, 0.075 mol) and water (50 mL) to a solution of 4-chloro-2-fluoro-nitrobenzene (11.0 g, 0.063 mol) in tetrahydrofuran (0.3 L) and stir at ambient temperature for 3 hours. Separate phases and wash organic layer with 1:1 solution of 1N HCl (aq)/saturated sodium chloride. Dry organic phase with solid magnesium sulfate, filter and concentrate under reduced pressure to give 14.5 g (0.063 mol) of the desired compound as an orange oil that solidifies upon standing.
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0.3 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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